molecular formula C8H5F4NO B1297723 2-Fluoro-4-(trifluoromethyl)benzamide CAS No. 207853-64-3

2-Fluoro-4-(trifluoromethyl)benzamide

Cat. No. B1297723
M. Wt: 207.12 g/mol
InChI Key: BQNZIRSNAKWERJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F4NO. It has a molecular weight of 207.13 .


Synthesis Analysis

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzamide involves several steps. One method starts with 2,3-dichlorotrifluorotoluene as a raw material, which is then subjected to fluorination and cyano substitution to prepare 2-fluoro-6-cyano trifluorotoluene. This intermediate is then subjected to hydrogenation dechlorination and hydrolysis to prepare the 2-trifluoromethyl benzamide .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(trifluoromethyl)benzamide can be viewed using computational models . The InChIKey for this compound is BQNZIRSNAKWERJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-4-(trifluoromethyl)benzamide is a solid at room temperature . It has a molecular weight of 207.1250 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Trifluoromethyl group-containing drugs have been extensively studied over the past 20 years . The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . These drugs have been used for various diseases and disorders .
    • The synthesis of these drugs often involves the use of materials like 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine .
    • The outcomes of these studies have led to the approval of numerous drugs that have shown significant pharmacological activities .
  • Material Science

    • Mechanically adaptable molecular crystals have potential applications in flexible smart materials and devices . A small organic molecule, N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide, has been studied for its plastic deformation properties .
    • The experimental procedure involves the deformation of single crystals of the molecule. These crystals can be repeatedly and irreversibly bent and returned to their original shape without loss of integrity .
    • The results show that upon deformation, molecular layers lined with trifluoromethyl groups cooperatively slip past one another, resulting in impressive plastic malleability .
  • Synthetic Building Block

    • 2-Fluoro-4-(trifluoromethyl)benzoic acid, a derivative of benzoic acid featuring a fluoride and a trifluoromethyl substituents at 2- and 4-positions, is used as a synthetic building block .
    • It can be easily attached to molecular scaffolds through condensation reactions .
  • Safety Measures

    • While not a direct application, it’s important to note that safety measures are crucial when handling compounds like 2-Fluoro-4-(trifluoromethyl)benzamide .
    • This includes using appropriate hand protection, eye protection, skin and body protection, and respiratory protection .
  • Synthesis of Drug Molecules

    • Trifluoromethyl group-containing drugs have been extensively studied over the past 20 years . The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . These drugs have been used for various diseases and disorders .
    • The synthesis of these drugs often involves the use of materials like 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine .
    • The outcomes of these studies have led to the approval of numerous drugs that have shown significant pharmacological activities .
  • Preparation of 6-Substituted Purines

    • 3-(Trifluoromethyl)benzylamine, a compound similar to 2-Fluoro-4-(trifluoromethyl)benzamide, has been used in the preparation of 6-substituted purines .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNZIRSNAKWERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345584
Record name 2-Fluoro-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)benzamide

CAS RN

207853-64-3
Record name 2-Fluoro-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207853-64-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-26 by using 2-fluoro-4-(trifluoromethyl)benzoic acid (1.5 g), THF (25 mL), oxalyl chloride (0.5 mL) and ammonia gas to afford 1.35 g of the product. 1H NMR (300 MHz, DMSO d6): δ 7.65 (d, J=8.4 Hz, 1H), 7.77-7.84 (m, 3H), 7.96 (br s, 1H); MS (m/z): 208.06 (M+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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